3,4-Diaminobutan-1-ol dihydrochloride
Description
Contextualization within Diamine and Amino Alcohol Chemistry Research
Diamines and amino alcohols are fundamental building blocks in organic chemistry. Vicinal diamines, in particular, are prized for their ability to act as bidentate ligands in coordination chemistry, forming stable complexes with a variety of metals. nih.gov This property is crucial in the development of catalysts for asymmetric synthesis, where the defined spatial arrangement of the ligand dictates the stereochemical outcome of a reaction.
Amino alcohols, on the other hand, are prevalent structural motifs in a vast number of biologically active molecules and pharmaceuticals. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets. The combination of these two functionalities in a single molecule, as seen in 3,4-diaminobutan-1-ol (B3317887), creates a trifunctional scaffold with three distinct points for chemical elaboration, offering a rich platform for combinatorial chemistry and the synthesis of complex molecular architectures.
Overview of Structural Features Conferring Research Interest
The research interest in 3,4-diaminobutan-1-ol and its analogs is primarily due to the presence of multiple stereocenters and functional groups. The key structural features include:
Chirality: The presence of at least two chiral centers (at C3 and C4) means the molecule can exist as multiple stereoisomers. Access to enantiomerically pure forms is highly sought after for applications in asymmetric catalysis and as chiral building blocks for the synthesis of pharmaceuticals. nih.gov
Vicinal Diamine Moiety: The 1,2-diamine structure is a privileged scaffold in catalysis, capable of coordinating to metal centers to create highly effective and selective catalysts. nih.gov The specific stereochemistry of the diamine backbone plays a critical role in controlling the enantioselectivity of the catalyzed reaction.
Primary Alcohol: The hydroxyl group provides a reactive handle for further functionalization. It can be oxidized to an aldehyde or carboxylic acid, or it can be used to form esters and ethers, allowing for the attachment of the scaffold to other molecules or surfaces.
These features make the 3,4-diaminobutan-1-ol scaffold a versatile platform for creating diverse molecular libraries for drug discovery and materials science.
Historical Development of Research on Related Scaffolds
The development of synthetic methods for vicinal diamines and amino alcohols has been a long-standing area of research in organic chemistry. Early methods often involved the reduction of α-amino ketones or the aminolysis of α-halo ketones, which frequently resulted in mixtures of products and required harsh reaction conditions.
A significant advancement came with the development of methods for the stereoselective synthesis of these compounds. Key historical developments for related scaffolds include:
Sharpless Asymmetric Dihydroxylation and Aminohydroxylation: These powerful methods, developed in the 1980s and 1990s, allowed for the highly enantioselective introduction of vicinal diol and amino alcohol functionalities into alkenes.
Ring-opening of Aziridines: The nucleophilic ring-opening of chiral aziridines with amines or other nitrogen nucleophiles has become a versatile strategy for the synthesis of vicinal diamines with controlled stereochemistry.
Reductive Coupling Reactions: More recently, metal-catalyzed reductive coupling reactions of imines and other nitrogen-containing compounds have emerged as efficient methods for the synthesis of vicinal diamines.
Interdisciplinary Relevance in Academic Chemical Sciences
The structural and functional attributes of 3,4-diaminobutan-1-ol and its derivatives make them relevant to a wide range of disciplines within the chemical sciences:
Medicinal Chemistry: The vicinal diamine motif is a common feature in many biologically active compounds, including enzyme inhibitors and receptor ligands. The ability to synthesize a variety of chiral derivatives of the 3,4-diaminobutan-1-ol scaffold is of significant interest for the development of new therapeutic agents.
Materials Science: The trifunctional nature of this molecule makes it a potential monomer for the synthesis of novel polymers and functional materials. For instance, the diamine and alcohol groups can be used to create polyamides, polyesters, and polyurethanes with unique properties. The chirality of the scaffold could also be exploited to create materials with chiroptical properties.
Coordination Chemistry: As mentioned previously, the vicinal diamine unit is an excellent ligand for a wide range of metal ions. The resulting metal complexes can have interesting magnetic, electronic, and catalytic properties, with potential applications in areas such as molecular magnetism, sensor technology, and catalysis.
Data Tables
Table 1: Physicochemical Properties of 3,4-Diaminobutan-1-ol Dihydrochloride (B599025) (Data is for the closely related and commercially available (3R)-3,4-diaminobutan-1-ol dihydrochloride where specific data for the racemic mixture is unavailable)
| Property | Value |
| Molecular Formula | C₄H₁₄Cl₂N₂O |
| Molecular Weight | 177.07 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| CAS Number | 122555-80-0 (racemic) |
Interactive Data Table: Comparison of Related Diamine and Amino Alcohol Scaffolds
| Compound Name | Structure | Key Features | Common Applications |
| 1,2-Diaminoethane | H₂N-CH₂-CH₂-NH₂ | Simple, achiral vicinal diamine | Ligand in coordination chemistry, building block for chelating agents |
| (1R,2R)-1,2-Diaminocyclohexane | Chiral C₂-symmetric vicinal diamine | Chiral ligand for asymmetric catalysis, resolving agent | |
| (S)-2-Amino-1-phenylethan-1-ol | Chiral amino alcohol | Chiral auxiliary, precursor for pharmaceuticals | |
| 3,4-Diaminobutan-1-ol | Chiral vicinal diamino alcohol | Potential trifunctional building block, chiral ligand precursor |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-diaminobutan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-3-4(6)1-2-7;;/h4,7H,1-3,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJPVNAKKOVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Diaminobutan 1 Ol Dihydrochloride and Its Stereoisomers
Chemo- and Regioselective Synthetic Routes
Chemo- and regioselective synthetic methods are foundational in constructing the 3,4-diaminobutan-1-ol (B3317887) backbone. These routes focus on the selective transformation of functional groups to install the two amino groups at the C3 and C4 positions without interfering with the C1 hydroxyl group.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, converting aldehydes or ketones into amines. wikipedia.org The process involves the reaction of a carbonyl group with an amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com This can be performed as a one-pot reaction, which is efficient and minimizes waste. wikipedia.org
Common reducing agents for this transformation are selected based on their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this purpose, as it is stable under the mildly acidic conditions that favor imine formation and is less reactive towards aldehydes and ketones. harvard.educhemistrysteps.com Other useful reagents include sodium triacetoxyborohydride (Na(OAc)3BH) and catalytic hydrogenation. harvard.edu
In the context of synthesizing 3,4-Diaminobutan-1-ol, reductive amination can be employed to introduce the second amino group onto a suitable amino aldehyde precursor. For instance, in a synthetic route starting from natural asparagine, an amino aldehyde intermediate was subjected to reductive amination to introduce the final amino group, leading to a protected (S)-3,4-diaminobutanenitrile, a direct precursor to the target molecule. nih.gov The use of ammonia (B1221849) is crucial for forming primary amines via this method. chemistrysteps.com
| Reagent Class | Specific Examples | Key Features |
| Hydride Reagents | Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines/iminium ions at pH 6-7; highly toxic. harvard.edu |
| Sodium triacetoxyborohydride (Na(OAc)3BH) | Milder and less toxic alternative to NaBH3CN; effective for a wide range of substrates. harvard.edu | |
| Catalytic Hydrogenation | H2 with metal catalysts (e.g., Ni, Pd) | Can be used for direct reductive amination of alcohols as well as carbonyls. wikipedia.org |
Nitrile Reduction Approaches
The reduction of a nitrile group is a fundamental transformation that yields a primary amine. This method is a powerful tool for introducing an aminomethyl group (-CH2NH2) into a molecule. chemistrysteps.com Several reagents are effective for this conversion, with the choice of reagent influencing the reaction conditions and functional group tolerance.
Powerful reducing agents like lithium aluminum hydride (LiAlH4) readily reduce nitriles to primary amines. The reaction involves the nucleophilic addition of hydride to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the amine. chemistrysteps.com Other common reagents include borane complexes (e.g., BH3-THF) and catalytic hydrogenation over metal catalysts like Raney nickel or palladium. organic-chemistry.orgresearchgate.net
A key precursor for 3,4-Diaminobutan-1-ol, (S)-3,4-diaminobutanenitrile, has been synthesized. nih.gov The final step to obtain the target diamino alcohol from this precursor would involve the selective reduction of the nitrile functionality. Care must be taken to choose a reducing agent that does not affect other functional groups present in the molecule, particularly if protecting groups are used. For instance, borane-dimethyl sulfide complex is used for the chemoselective reductive-opening of cyclic amidines, which are derived from nitriles, to form linear polyamines. nih.gov
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | Powerful and effective, but reacts with a wide range of functional groups. Requires anhydrous conditions. chemistrysteps.com |
| Borane Complexes (e.g., BH3-THF) | THF, often with heating | Milder than LiAlH4, good for selective reductions. |
| Catalytic Hydrogenation (e.g., H2/Raney Ni) | Elevated temperature and pressure | Economical for large-scale synthesis, but may require harsher conditions. organic-chemistry.org |
| Ammonia Borane | Thermal decomposition conditions | Environmentally benign, tolerates many functional groups. organic-chemistry.org |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. acs.orgrsc.org These strategies are valued for their atom economy, step economy, and ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of vicinal diamines.
One such approach is the three-component phenolic Mannich reaction, which can produce chiral o-1,2-diaminoalkyl phenols. acs.org Another strategy involves the palladium-catalyzed carboamination of allyl amines with in situ formed aminals, providing access to a variety of vicinal diamines with high regioselectivity and diastereoselectivity. nih.gov Additionally, a regioselective three-component vicinal diamination of styrenes using acetonitrile (B52724) and azodicarboxylates has been reported, proceeding via a Ritter-type reaction. researchgate.netorganic-chemistry.org While a specific MCR for 3,4-Diaminobutan-1-ol has not been detailed, these methodologies demonstrate the potential for designing a convergent one-pot synthesis from simpler, readily available starting materials. rsc.org
Stereoselective Synthesis of Enantiopure (3R)- and (3S)-3,4-Diaminobutan-1-ol Dihydrochloride (B599025)
Accessing enantiomerically pure forms of 3,4-Diaminobutan-1-ol is crucial for many applications, particularly in pharmaceuticals. Stereoselective synthesis aims to control the formation of the two chiral centers at C3 and C4 to yield the desired (3R)- or (3S)-isomers.
Asymmetric Catalysis in Precursor Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, including 1,2-diamines. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Various strategies have been developed that could be adapted for the synthesis of precursors to enantiopure 3,4-Diaminobutan-1-ol.
Key approaches in the asymmetric synthesis of vicinal diamines include:
Ring-opening of meso-aziridines: This strategy uses a chiral catalyst to desymmetrize an achiral meso-aziridine with a nitrogen nucleophile, creating two new stereocenters with high enantioselectivity. ua.es
Palladium-catalyzed allylic amination: This method can be used to prepare enantioenriched allylic amines, which are versatile precursors for diamines. nih.gov
Iridium-catalyzed umpolung allylation: This technique enables the asymmetric synthesis of homoallylic 1,2-diamines from α-amino aldimines. acs.org
These catalytic methods provide routes to chiral diamine building blocks that could be further elaborated to form the target molecule. For example, a chiral diamine precursor synthesized via one of these methods could undergo subsequent functional group transformations to introduce the hydroxymethyl moiety.
Chiral Pool Approaches utilizing Natural Precursors
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. wikipedia.org Utilizing these natural building blocks is a highly effective strategy for the synthesis of complex chiral molecules.
A documented synthesis of a precursor for (S)-3,4-Diaminobutan-1-ol utilizes L-asparagine, a naturally occurring amino acid, as the starting material. nih.gov This approach leverages the inherent chirality of asparagine to establish the stereochemistry of the final product. The synthesis proceeds via a β-homoserine derivative, demonstrating the conversion of one natural chiral molecule into a more complex one while retaining stereochemical integrity. nih.gov
Similarly, other natural precursors could be envisioned for the synthesis of either enantiomer. For instance, chiral β-amino alcohols can be synthesized from the chiral pool of amino acids. diva-portal.org L-phenylalanine has been converted into chiral 1,2-amino alcohols through enzymatic cascades. nih.gov Garner's aldehyde, derived from D-serine, is another versatile chiral building block used in the stereoselective synthesis of complex amino alcohols. elsevierpure.com These examples highlight the power of using nature's readily available chiral molecules to construct stereochemically defined targets like the enantiomers of 3,4-Diaminobutan-1-ol.
Diastereoselective Transformations
Diastereoselective synthesis aims to preferentially create one diastereomer over others. For vicinal (1,2-) amino alcohols, these strategies are critical for producing compounds with the correct relative stereochemistry. researchgate.net While specific methods for 3,4-Diaminobutan-1-ol are not extensively detailed in isolation, general principles for the synthesis of related γ-amino alcohols and vicinal diamines can be applied. researchgate.netrsc.org
Key approaches often involve starting with a chiral precursor or using a chiral catalyst to influence the stereochemical outcome of a reaction.
Substrate-Controlled Diastereoselection: This approach utilizes a pre-existing stereocenter in the starting material to direct the formation of a new stereocenter. For instance, the reduction of a chiral γ-amino ketone could proceed with diastereoselectivity, where the existing chiral center at the amino-substituted carbon influences the direction of hydride attack on the ketone.
Reagent-Controlled Diastereoselection: In this strategy, a chiral reagent or catalyst is used to control the stereochemistry. For example, asymmetric hydrogenation or transfer hydrogenation of an appropriate unsaturated precursor using a chiral metal catalyst (e.g., based on Iridium or Rhodium) can produce γ-amino alcohols with high diastereoselectivity and enantioselectivity. rsc.org
1,3-Dipolar Cycloaddition: The Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines is a powerful method for producing syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org A similar strategy could be adapted for the synthesis of diamino alcohol precursors.
A recent development in the synthesis of anti-1,2-amino alcohols involves a diastereoconvergent method using selenium-catalysis. nsf.gov This process can create a single diastereomer from a mixture of starting material diastereomers, which simplifies the synthetic process by removing the need for a diastereoselective preparation of the starting material. nsf.gov
| Method | Principle | Typical Outcome | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ir-catalyzed reduction of a protected γ-amino ketone. | Formation of anti-products. | rsc.org |
| Asymmetric Hydrogenation | Rh-catalyzed reduction of a protected γ-amino ketone. | Formation of syn-products. | rsc.org |
| Selenium-Catalyzed C–H Amination | Diastereoconvergent intermolecular amination of homoallylic alcohols. | Selective formation of anti-1,2-amino alcohols. | nsf.gov |
Resolution Techniques for Enantiomeric Separation
When a synthetic route produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution process is required to separate them. libretexts.org Since enantiomers have identical physical properties, this separation is achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.org
Chemical Resolution via Diastereomeric Salt Formation: This is a classical and widely used method for resolving amines. The racemic mixture of 3,4-Diaminobutan-1-ol can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, one diastereomer can often be selectively crystallized from a suitable solvent. The separated diastereomeric salt is then treated with a base to liberate the desired pure enantiomer of the diamino alcohol. The process may require multiple recrystallizations to achieve high optical purity. libretexts.org
Chromatographic Resolution: Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method can provide excellent separation and high enantiomeric purity for both enantiomers from a single process. nih.gov
Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high selectivity for one enantiomer over the other. An enzymatic process could be designed to selectively acylate or de-acylate one enantiomer in the racemic mixture of 3,4-Diaminobutan-1-ol or a protected derivative, allowing the modified and unmodified enantiomers to be separated by conventional methods like column chromatography.
Protective Group Strategies in Diamino Alcohol Synthesis
The synthesis of a molecule with multiple reactive functional groups, such as the two amino groups and one hydroxyl group in 3,4-Diaminobutan-1-ol, necessitates a well-designed protecting group strategy. bham.ac.ukwikipedia.org Protecting groups are used to temporarily mask a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org
An effective strategy for a diamino alcohol would likely involve orthogonal protecting groups. bham.ac.ukiris-biotech.de This means that different types of protecting groups are used for the different functional groups, and each type can be removed under specific conditions without affecting the others. iris-biotech.de This allows for the selective deprotection and subsequent reaction of each functional group.
Amine Protection: The two amino groups are nucleophilic and basic, and thus typically require protection. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z). The Boc group is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). iris-biotech.de The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.
Alcohol Protection: The primary alcohol is also nucleophilic and can be protected to prevent unwanted reactions. Common protecting groups for alcohols include silyl ethers, such as tert-Butyldimethylsilyl (TBDMS) or Triethylsilyl (TES). These groups are typically installed using the corresponding silyl chloride and a base. They are stable to many reaction conditions but can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
A potential orthogonal strategy could involve protecting the two amino groups with Boc groups and the hydroxyl group with a TBDMS ether. The TBDMS group could be removed first with TBAF to allow for modification of the alcohol, followed by the removal of the Boc groups with TFA to liberate the amines.
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenation |
| Amine | Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid, base |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Stable to base, mild acid |
| Alcohol | Benzyl | Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid, base, fluoride |
Scalable Synthetic Protocols for Research Applications
A scalable synthetic protocol is one that can be safely and efficiently performed on a larger scale to produce significant quantities of a compound for research. Such protocols prioritize the use of inexpensive and readily available starting materials, high-yielding and robust reactions, and purification methods that avoid tedious chromatography where possible.
For 3,4-Diaminobutan-1-ol dihydrochloride, a scalable synthesis would likely begin from a commercially available and inexpensive starting material like L-aspartic acid or malic acid, which already possess some of the required functionality and stereochemistry.
A hypothetical scalable route could involve:
Starting Material: L-Aspartic acid. This provides a chiral starting point with one of the required amino groups and a carboxylic acid that can be reduced.
Protection: The amino group and the two carboxylic acids would be protected. For example, the amino group could be protected as a Boc derivative, and the carboxylic acids could be converted to methyl or ethyl esters.
Selective Reduction: One of the ester groups would be selectively reduced to the primary alcohol. This can often be achieved using a mild reducing agent like sodium borohydride in the presence of a Lewis acid, or by carefully controlling the stoichiometry of a stronger reducing agent like lithium aluminum hydride at low temperatures.
Amine Introduction: The remaining carboxylic acid (or ester) would be converted into the second amine group. This could be accomplished via a Curtius, Hofmann, or Schmidt rearrangement, or by converting the acid to an amide followed by reduction.
Deprotection and Salt Formation: The final step would involve the removal of all protecting groups, typically under acidic conditions, which would simultaneously form the desired dihydrochloride salt.
This approach aims to control stereochemistry from the outset using a chiral pool starting material and employs well-established, high-yielding reactions. Purification at intermediate stages might be achievable through crystallization, which is highly desirable for scalability.
Stereochemical Investigations and Configurational Stability of 3,4 Diaminobutan 1 Ol Dihydrochloride
Chiroptical Properties and Their Measurement in Research Settings
The chirality of 3,4-Diaminobutan-1-ol (B3317887), arising from the two stereogenic centers at C3 and C4, dictates its interaction with plane-polarized light, a phenomenon quantified by its chiroptical properties. The specific rotation, [α], is a fundamental measure of this interaction and is highly dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the solvent, concentration, and temperature. For a given enantiomer, the sign and magnitude of the specific rotation are characteristic.
In a research setting, the measurement of specific rotation is performed using a polarimeter. For the enantiomers of 3,4-Diaminobutan-1-ol, one would expect equal and opposite specific rotation values. For instance, if the (3R,4R)-enantiomer exhibits a positive rotation, the (3S,4S)-enantiomer will show a negative rotation of the same magnitude under identical conditions. The meso diastereomer ((3R,4S) or (3S,4R)), being achiral due to an internal plane of symmetry, would have a specific rotation of zero.
The chiroptical properties of vicinal diamines can be influenced by the formation of intramolecular hydrogen bonds, which can rigidify the conformation and thus affect the molecule's interaction with polarized light. The protonation of the amino groups in the dihydrochloride (B599025) salt form further influences the electronic environment and, consequently, the chiroptical response.
Table 1: Hypothetical Specific Rotation Data for Stereoisomers of 3,4-Diaminobutan-1-ol (Note: This data is illustrative and based on general principles for chiral diamines, as specific experimental values for this compound are not readily available in public literature.)
| Stereoisomer | Specific Rotation [α] (c=1, H₂O) |
| (3R,4R)-3,4-Diaminobutan-1-ol | +25.3° |
| (3S,4S)-3,4-Diaminobutan-1-ol | -25.3° |
| (meso)-3,4-Diaminobutan-1-ol | 0° |
Conformational Analysis via Advanced Spectroscopic Methods (e.g., Circular Dichroism, Vibrational Circular Dichroism)
Advanced spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) provide deeper insights into the three-dimensional structure and conformational preferences of chiral molecules in solution.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a molecule like 3,4-Diaminobutan-1-ol, CD spectra in the far-UV region can provide information about the conformation of the carbon backbone. The vicinal diamine chromophore itself can give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the relative orientation of the functional groups. Computational studies on similar small chiral molecules have shown that the CD spectrum is a powerful tool for assigning the absolute configuration of stereoisomers by comparing experimental spectra with those predicted for different conformations. rsc.orgplos.org
Vibrational Circular Dichroism (VCD) , the infrared counterpart of CD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for conformational analysis as it probes the vibrational modes of the molecule. For 3,4-Diaminobutan-1-ol dihydrochloride, VCD could be used to study the conformations of the C-C backbone, the orientation of the C-N and C-O bonds, and the effects of intramolecular hydrogen bonding. The spectra of the individual enantiomers would be mirror images, while the meso form would be VCD silent.
Table 2: Expected Spectroscopic Features for Conformational Analysis of (3R,4R)-3,4-Diaminobutan-1-ol Dihydrochloride (Note: This table illustrates the expected application of these techniques, not specific experimental data.)
| Spectroscopic Method | Expected Information Gained |
| Circular Dichroism (CD) | Determination of absolute configuration by comparing experimental and calculated spectra. Information on the preferred solution-phase conformation of the diamine backbone. |
| Vibrational Circular Dichroism (VCD) | Detailed analysis of intramolecular hydrogen bonding patterns. Elucidation of the conformational preferences of the hydroxymethyl group relative to the diamine moiety. |
Racemization Studies and Stereochemical Integrity under Diverse Research Conditions
The stereochemical integrity of this compound is crucial for its application in stereoselective processes. Racemization, the process of converting a chiral compound into a mixture of equal amounts of both enantiomers, would lead to a loss of optical activity. For this compound, racemization would require the cleavage and reformation of a covalent bond at one or both stereocenters.
Under typical research conditions (e.g., neutral or acidic aqueous solutions, common organic solvents at moderate temperatures), the C-N and C-C bonds of the stereocenters are stable. The dihydrochloride salt form further stabilizes the amino groups against reactions that could lead to inversion of configuration. Therefore, this compound is expected to be stereochemically robust.
However, extreme conditions could potentially compromise its stereochemical integrity. For instance, exposure to strong bases could deprotonate the amino groups, and under certain oxidative conditions, the carbon-nitrogen bonds could be labile. It is important to note that without specific experimental studies, these are projections based on the known chemistry of vicinal diamines.
Table 3: Predicted Stereochemical Stability of this compound
| Condition | Expected Stereochemical Integrity | Rationale |
| Neutral aqueous solution, room temperature | High | Covalent bonds at stereocenters are stable. |
| Acidic aqueous solution (pH < 7) | High | Protonation of amino groups prevents their participation in reactions that could lead to racemization. |
| Basic aqueous solution (pH > 7) | Potentially lower | Deprotonation of amino groups could increase reactivity, though racemization is still unlikely without a specific chemical pathway. |
| Elevated temperatures (>100 °C) in inert solvent | High | The carbon framework is thermally stable under these conditions. |
Influence of Stereochemistry on Molecular Recognition in Model Systems
The specific three-dimensional arrangement of the amino and hydroxyl groups in the stereoisomers of 3,4-Diaminobutan-1-ol is expected to play a critical role in molecular recognition events. nih.govnih.gov In model systems, this can be observed in interactions with other chiral molecules, such as chiral stationary phases in chromatography or chiral host molecules in supramolecular chemistry. mdpi.com
The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral analyte (in this case, an enantiomer of 3,4-Diaminobutan-1-ol) and a chiral selector. nih.gov The stability of these complexes differs for the two enantiomers due to different steric and electronic interactions, allowing for their separation or differential sensing.
For example, the (3R,4R) and (3S,4S) enantiomers of 3,4-Diaminobutan-1-ol would interact differently with a chiral crown ether or a cyclodextrin (B1172386). The multiple hydrogen bond donor sites (the two ammonium (B1175870) groups and the hydroxyl group) and the specific spatial arrangement of these groups would lead to one enantiomer forming a more stable complex with the chiral host than the other. This difference in binding affinity is the basis for enantioselective recognition. researchgate.net
Table 4: Illustrative Model Systems for Studying Stereochemical Influence on Molecular Recognition
| Model System | Principle of Recognition | Expected Outcome |
| Chiral HPLC with a crown ether stationary phase | Formation of diastereomeric host-guest complexes with differing stabilities. | Separation of the (3R,4R) and (3S,4S) enantiomers with different retention times. |
| NMR titration with a chiral solvating agent | Formation of diastereomeric solvates leading to different chemical shifts for the enantiomers. | Splitting of NMR signals for the enantiomers in the presence of the chiral solvating agent, allowing for the determination of enantiomeric excess. |
| Isothermal Titration Calorimetry (ITC) with a chiral receptor | Measurement of the thermodynamic parameters (ΔH, ΔS, Kd) of binding for each enantiomer to a chiral host molecule. | Different binding affinities and thermodynamic profiles for the (3R,4R) and (3S,4S) enantiomers, quantifying the extent of chiral recognition. |
Role As a Ligand in Coordination Chemistry Research
Design Principles for 3,4-Diaminobutan-1-ol (B3317887) Dihydrochloride-Derived Ligands
Ligands derived from 3,4-diaminobutan-1-ol can be strategically designed to target specific metal ions and to engender desired properties in the resulting metal complexes. The fundamental design principles revolve around the selective functionalization of its amino and hydroxyl groups.
Modification of Donor Groups: The primary and secondary amine groups, along with the primary alcohol, can be modified to alter the ligand's electronic and steric profile. For instance, the introduction of bulky substituents on the nitrogen atoms can create a sterically hindered coordination pocket around the metal center, which can influence the complex's stability and reactivity.
Chelate Ring Formation: The relative positions of the donor atoms (N,N',O) allow for the formation of stable five- or six-membered chelate rings upon coordination to a metal ion. The flexibility of the butane (B89635) backbone can accommodate the geometric preferences of various metal centers.
Chirality: The presence of a stereocenter at the C3 position of the butanol chain introduces chirality into the ligand framework. This is a crucial feature for applications in asymmetric catalysis, where the chiral ligand can induce enantioselectivity in chemical reactions. New chiral amino alcohol ligands have been shown to be effective in catalytic enantioselective additions. rsc.org
Bridging Ligands: The diamine functionality can be utilized to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The hydroxyl group can either remain as a pendant arm or participate in bridging, further increasing the structural diversity of the resulting materials.
Coordination Modes and Denticity in Metal Complexes
The 3,4-diaminobutan-1-ol ligand can exhibit a variety of coordination modes and denticities depending on the metal ion, the reaction conditions, and the specific modifications made to the ligand backbone.
Bidentate Coordination: The ligand can coordinate to a metal center through the two nitrogen atoms of the diamine moiety, forming a stable chelate ring. In this mode, the hydroxyl group may remain uncoordinated or interact with the metal center through a weaker bond. Bidentate Schiff base ligands are common in coordination chemistry. researchgate.net
Tridentate Coordination: The two nitrogen atoms and the oxygen atom of the hydroxyl group can all coordinate to a single metal center, making the ligand tridentate. This is often the preferred coordination mode for metal ions that can accommodate higher coordination numbers.
Bridging Coordination: As mentioned, the ligand can act as a bridge between two metal ions. This can occur in several ways, for example, with each amine group coordinating to a different metal center, or with the hydroxyl group acting as a bridging donor.
The denticity of the ligand can be influenced by the pH of the reaction medium. Under basic conditions, the hydroxyl group is more likely to be deprotonated, enhancing its coordinating ability.
Synthesis and Characterization of Metal Complexes with 3,4-Diaminobutan-1-ol Dihydrochloride (B599025) Derivatives
The synthesis of metal complexes with ligands derived from 3,4-diaminobutan-1-ol would typically involve the reaction of the deprotonated ligand (the free base) with a suitable metal salt in an appropriate solvent. The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.
Transition metals, with their variable oxidation states and coordination geometries, are expected to form a wide range of complexes with 3,4-diaminobutan-1-ol-derived ligands. The synthesis of such complexes is often straightforward, typically involving the mixing of the ligand and a metal salt in an alcoholic solvent. nih.gov
Illustrative Synthesis and Characterization Data for a Hypothetical Copper(II) Complex:
| Parameter | Description |
| Formula | [Cu(C₄H₁₁N₂O)Cl₂] |
| Synthesis | Reaction of 3,4-diaminobutan-1-ol with CuCl₂ in ethanol. |
| Color | Blue |
| IR (cm⁻¹) | ν(N-H) ~3300, ν(O-H) ~3400, ν(Cu-N) ~450, ν(Cu-O) ~400 |
| UV-Vis (nm) | λmax ~650 (d-d transition) |
| Magnetic Moment (B.M.) | ~1.8 (indicative of one unpaired electron) |
This table is illustrative and does not represent experimentally verified data for this specific complex.
The characterization would involve techniques such as infrared (IR) spectroscopy to identify the coordination of the N-H and O-H groups, ultraviolet-visible (UV-Vis) spectroscopy to study the electronic transitions, and magnetic susceptibility measurements to determine the magnetic properties of the complex.
Lanthanide and actinide ions are characterized by their large ionic radii and high coordination numbers. nih.gov They typically prefer coordination with hard donor atoms like oxygen. Therefore, in complexes with 3,4-diaminobutan-1-ol, the hydroxyl group is expected to be a primary binding site. The amine groups could also coordinate, leading to high coordination number complexes. The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent, sometimes under hydrothermal conditions to promote crystallization.
Hypothetical Europium(III) Complex Data:
| Parameter | Description |
| Formula | [Eu(C₄H₁₀N₂O)(NO₃)₃(H₂O)₂] |
| Synthesis | Reaction of 3,4-diaminobutan-1-ol with Eu(NO₃)₃·6H₂O in methanol (B129727). |
| Luminescence | Red emission upon UV excitation, characteristic of Eu(III). |
| Coordination No. | Potentially 8 or 9 |
This table is illustrative and does not represent experimentally verified data for this specific complex.
Characterization of these complexes would focus on their luminescence properties, which are a hallmark of many lanthanide complexes, as well as techniques like single-crystal X-ray diffraction to determine their intricate coordination geometries.
Main group metals also form coordination compounds, although their chemistry is often less explored than that of transition metals. The interaction of 3,4-diaminobutan-1-ol with main group metal halides or organometallics could lead to the formation of simple adducts or more complex structures. The Lewis acidity of the main group metal and the donor properties of the ligand would govern the nature of the resulting compound.
Stereoelectronic Effects of the Ligand in Coordination Geometries
The stereoelectronic effects of ligands derived from 3,4-diaminobutan-1-ol would play a crucial role in determining the geometry and reactivity of their metal complexes.
Electronic Effects: The electron-donating ability of the amine and hydroxyl groups influences the electron density at the metal center. Modification of the ligand with electron-withdrawing or electron-donating substituents can be used to fine-tune the electronic properties of the complex.
Steric Effects: The steric bulk of the ligand, particularly if substituents are added to the amine groups, can have a profound impact on the coordination geometry. Large, bulky ligands can force unusual coordination numbers or geometries and can protect the metal center from unwanted reactions.
Applications in Advanced Organic Synthesis and Catalysis Research
Catalytic Applications of Derived Complexes
Enantioselective Oxidation Reactions
There is a lack of specific studies in the accessible scientific literature that describe the use of 3,4-Diaminobutan-1-ol (B3317887) dihydrochloride (B599025) or its derivatives as catalysts or ligands in enantioselective oxidation reactions. While chiral vicinal diamines are a well-established class of ligands for various asymmetric oxidation processes, research explicitly employing the 3,4-diaminobutan-1-ol scaffold for this purpose has not been reported in prominent research journals or databases.
C-C Bond Forming Reactions
Similarly, a thorough search of chemical literature does not yield specific examples of 3,4-Diaminobutan-1-ol dihydrochloride being utilized as a ligand or catalyst in enantioselective C-C bond forming reactions. Key reactions in this category, such as asymmetric aldol (B89426) additions, Michael additions, or Diels-Alder reactions, often rely on chiral ligands to induce stereoselectivity. However, the application of this particular diaminobutanol derivative in these transformations is not documented in the available literature.
Lewis Acid Catalysis Investigations
Investigations into the use of metal complexes derived from this compound for Lewis acid catalysis are not described in the current body of scientific literature. The development of chiral Lewis acids is a significant area of research for promoting a wide range of enantioselective reactions. Despite the potential for the diaminobutanol structure to form chiral complexes with various metals, specific studies detailing their synthesis and application as Lewis acid catalysts are not publicly available.
Mechanistic Research of this compound-Mediated Reactions
Consistent with the absence of reported applications in the aforementioned catalytic reactions, there is no available mechanistic research pertaining to reactions mediated by this compound. Mechanistic studies are contingent on the existence of established and reproducible reaction protocols. Without such protocols, investigations into reaction kinetics, transition state geometries, and the role of the catalyst in the reaction mechanism have not been undertaken or reported.
Computational and Theoretical Studies of 3,4 Diaminobutan 1 Ol Dihydrochloride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies. For 3,4-Diaminobutan-1-ol (B3317887) dihydrochloride (B599025), such calculations reveal key details about its intrinsic reactivity and intermolecular interaction sites.
Molecular Orbital Analysis (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In the case of 3,4-Diaminobutan-1-ol dihydrochloride, the HOMO is expected to be localized around the more electron-rich areas that are not the protonated amines, such as the oxygen atom of the alcohol group. The LUMO would likely be distributed around the electropositive hydrogen atoms of the ammonium (B1175870) groups (-NH3+). Theoretical calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would provide the precise energies of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies
This table presents hypothetical data representative of what a DFT calculation might yield for this compound.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.95 | Highest Occupied Molecular Orbital; associated with the lone pairs of the hydroxyl oxygen. |
| LUMO | -0.72 | Lowest Unoccupied Molecular Orbital; distributed around the ammonium groups. |
| Energy Gap (ΔE) | 8.23 | Indicates high kinetic stability due to the large energy difference. |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. sigmaaldrich.com It is invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP is mapped onto a surface of constant electron density, with colors indicating the potential: red signifies regions of most negative electrostatic potential (electron-rich), while blue indicates the most positive potential (electron-poor). Green and yellow represent intermediate potentials.
For this compound, an MEP surface would clearly show highly positive (blue) regions concentrated around the hydrogen atoms of the two ammonium groups (-NH3+), reflecting their positive charge and role as hydrogen bond donors. A region of negative potential (red) would be expected around the electronegative oxygen atom of the hydroxyl group, corresponding to its lone pairs of electrons and its capacity as a hydrogen bond acceptor.
Table 2: Hypothetical Molecular Electrostatic Potential Values at Key Sites
This table shows plausible MEP values on the van der Waals surface, illustrating the expected charge landscape.
| Atomic Site | Predicted MEP Value (kcal/mol) | Interpretation |
|---|---|---|
| Oxygen Atom (Hydroxyl) | -35.8 | Strong negative potential; site for electrophilic attack or hydrogen bonding. |
| Hydrogen Atoms (Ammonium) | +55.2 | Strong positive potential; primary sites for nucleophilic interaction. |
| Hydrogen Atom (Hydroxyl) | +25.1 | Moderately positive potential; potential hydrogen bond donor. |
Charge Distribution Analysis
Understanding how charge is distributed across the atoms of a molecule is essential for explaining its dipole moment, polarizability, and electronic structure. Various computational methods, such as Mulliken population analysis, can assign partial charges to each atom. biosynth.com In this compound, the presence of two protonated amine groups significantly influences this distribution.
Theoretical models applied to similar diamine cations have shown that density functional theory can sometimes over-delocalize positive charges. soton.ac.uk However, advanced calculations can accurately model charge localization. nih.govsoton.ac.uk For this molecule, a significant positive charge is expected to be shared across the nitrogen atoms and their attached hydrogens. The oxygen atom of the alcohol will carry a partial negative charge due to its high electronegativity, while the carbon skeleton will have smaller partial positive charges.
Table 3: Representative Mulliken Atomic Charges
This table provides a hypothetical charge distribution calculated for the non-hydrogen atoms of this compound.
| Atom | Atomic Symbol | Hypothetical Mulliken Charge (a.u.) |
|---|---|---|
| Carbon 1 (C-OH) | C1 | +0.15 |
| Carbon 2 | C2 | -0.05 |
| Carbon 3 (C-NH3+) | C3 | +0.20 |
| Carbon 4 (C-NH3+) | C4 | +0.21 |
| Nitrogen 3 | N3 | -0.45 |
| Nitrogen 4 | N4 | -0.46 |
Conformational Search and Energy Minimization Studies
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. This is typically done by systematically rotating the bonds and calculating the potential energy of each resulting structure. The structures corresponding to energy minima are stable conformers.
For 3,4-Diaminobutan-1-ol, rotations around the C1-C2, C2-C3, and C3-C4 bonds will generate various conformers. The relative orientations of the large, charged ammonium groups and the polar hydroxyl group will be the primary determinants of conformational preference. Steric hindrance and intramolecular hydrogen bonding will play crucial roles. For instance, a conformation where the bulky -NH3+ groups are anti-periplanar (180° apart) would likely be lower in energy than a gauche conformation where they are closer together. The polarity of the solvent can also significantly influence the conformational profile. youtube.com
Table 4: Example of Relative Energies for Key Conformers
This table presents hypothetical relative energies for different staggered conformations, demonstrating the likely energetic landscape.
| Conformer Description (Dihedral Angle C2-C3-C4-N4) | Relative Energy (kJ/mol) | Stability |
|---|---|---|
| Anti Conformer (180°) | 0.00 | Most Stable (Reference) |
| Gauche (+) Conformer (60°) | +8.5 | Less Stable |
| Gauche (-) Conformer (-60°) | +8.7 | Less Stable |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like intermediates and transition states that are difficult or impossible to observe experimentally. nih.gov By mapping the potential energy surface of a reaction, chemists can determine activation barriers and predict reaction outcomes.
For 3,4-Diaminobutan-1-ol, a potential intramolecular reaction could be a cyclization to form a substituted pyrrolidine (B122466) or piperidine (B6355638), although this would likely require deprotonation of an amine group. Computational studies could model such a reaction, identifying the key transition states.
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleetingly formed as reactants convert into products. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate—the breaking and forming of bonds.
For a hypothetical intramolecular substitution reaction where the hydroxyl group attacks a carbon bearing an amine (after its deprotonation), DFT calculations could precisely model the geometry of the transition state. This would include determining the lengths of the partially formed C-O bond and the partially broken C-N bond. The energy of this TS relative to the reactants gives the activation energy, a key determinant of the reaction rate.
Table 5: Hypothetical Transition State Properties for an Intramolecular Cyclization
This table illustrates the kind of data that would be generated from a transition state search for a representative reaction.
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔE‡) | 115 kJ/mol | The energy barrier for the reaction to occur. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |
| Forming Bond Length (C-O) | 1.95 Å | The distance between the attacking oxygen and the carbon center. |
| Breaking Bond Length (C-N) | 2.10 Å | The distance of the leaving amine group from the carbon center. |
Energy Profile Determination
A critical aspect of understanding a molecule's behavior is the determination of its energy profile, which maps the potential energy of its various conformations. This is typically achieved through computational methods like Density Functional Theory (DFT) or ab initio calculations. Such studies identify the most stable geometric arrangements (conformational minima) and the energy barriers for conversion between them (transition states). For a flexible molecule like 3,4-Diaminobutan-1-ol, with multiple rotatable bonds and chiral centers, a thorough conformational analysis would be essential to understand its three-dimensional structure and how it might interact with other molecules. However, no specific studies detailing these calculations for this compound have been found.
Ligand-Metal Interaction Modeling in Catalytic Systems
The presence of two amine groups and a hydroxyl group makes 3,4-Diaminobutan-1-ol a potential ligand for metal catalysts. Computational modeling is a powerful tool for investigating how such a ligand would coordinate with a metal center. These studies can predict binding energies, preferred coordination geometries, and the electronic effects of the ligand on the metal, which are all crucial for designing effective catalysts. The dihydrochloride form suggests that the amine groups would be protonated, which would significantly influence their ability to act as ligands. Modeling would need to account for the deprotonation energies and the subsequent interaction with a metal ion. The scientific literature does not currently contain any specific modeling of this compound in the context of ligand-metal interactions.
Predictive Modeling for Novel Derivatives and Reactivity
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or other machine learning approaches, can be used to forecast the properties and reactivity of novel derivatives of a parent compound. By establishing a computational model based on a set of known derivatives, it is possible to predict the characteristics of new, unsynthesized molecules. This can accelerate the discovery of compounds with desired properties, such as enhanced catalytic activity or specific binding affinities. For 3,4-Diaminobutan-1-ol, such models could explore how modifications to its structure—for instance, by alkylating the amine or hydroxyl groups—would affect its function as a ligand or its other chemical properties. Regrettably, the foundational data and specific predictive models for 3,4-Diaminobutan-1-ol derivatives are not available in the current body of scientific research.
Advanced Spectroscopic and Analytical Techniques for Research Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic compounds. For 3,4-Diaminobutan-1-ol (B3317887) dihydrochloride (B599025), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to confirm the connectivity of the molecule.
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: A standard 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicity). For 3,4-Diaminobutan-1-ol dihydrochloride, one would expect to observe distinct signals for the protons on the four-carbon backbone and the hydroxyl and amino groups. The presence of the dihydrochloride salt would likely lead to broad signals for the amine and hydroxyl protons due to exchange with residual water and the influence of the hydrochloride.
¹³C NMR Spectroscopy: The 1D ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, four distinct signals corresponding to the four carbon atoms of the butanol backbone would be anticipated. The chemical shifts would be influenced by the attached functional groups (hydroxyl and amino).
2D NMR Spectroscopy: To overcome the limitations of 1D NMR, particularly in complex molecules, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butanol backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum.
Dynamic NMR for Conformational Exchange Studies
The flexible butane (B89635) chain of 3,4-Diaminobutan-1-ol allows for various conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. acs.orgacs.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation around the C-C bonds may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of conformational exchange increases, leading to the coalescence of these signals into a time-averaged signal. acs.orgacs.org Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational isomerism.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
N-H Stretch: The primary amine groups, present as ammonium (B1175870) hydrochlorides, would exhibit broad and complex stretching vibrations in the 2400-3200 cm⁻¹ range.
C-H Stretch: Aliphatic C-H stretching vibrations would appear in the region of 2850-3000 cm⁻¹.
N-H Bend: The bending vibrations for the ammonium groups would be expected around 1500-1600 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the primary alcohol would typically be observed in the 1000-1075 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While strong dipole changes lead to intense FT-IR signals, changes in polarizability result in strong Raman signals. For this compound, the C-C backbone vibrations would be expected to be more prominent in the Raman spectrum. The symmetric stretching of non-polar bonds would also be more readily observed.
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 3,4-Diaminobutan-1-ol, HRMS would be used to confirm its molecular formula (C₄H₁₂N₂O). The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the connectivity of the atoms within the molecule.
For 3,4-Diaminobutan-1-ol, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. Fragmentation of this ion in the collision cell would be expected to yield characteristic fragment ions resulting from the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). Cleavage of the C-C bonds in the butane backbone would also produce a series of fragment ions. The analysis of this fragmentation pattern would allow for the confirmation of the positions of the hydroxyl and amino groups on the butanol chain.
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, as well as insights into intermolecular interactions like hydrogen bonding and crystal packing.
While the crystal structure of this compound itself is not widely detailed in readily available literature, the methodology is well-established through the study of its derivatives and related diamine compounds. For instance, Schiff-base ligands, formed by the condensation of diamines like 1,4-diaminobutane (B46682) with aldehydes, are frequently characterized using XRD. researchgate.net The analysis of such derivatives confirms the molecular connectivity and stereochemical configuration. mdpi.com In one example, the crystal structure of N,N'-bis(3-methoxysalicylidene)-1,4-diaminobutane was determined, providing detailed information on its solid-state conformation. researchgate.net
The structural elucidation of such derivatives is critical. For example, in the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives, single-crystal X-ray analysis provided the first conclusive proof of the molecular structure of the isolated regioisomer. mdpi.com Similarly, the structures of complex heterocyclic systems derived from aminotriazoles have been unambiguously confirmed by X-ray diffraction, which also allows for the exploration of supramolecular interactions through Hirshfeld surface analysis. mdpi.com These examples highlight the power of XRD to verify the outcome of chemical transformations and to understand the solid-state behavior of molecules structurally related to 3,4-Diaminobutan-1-ol.
Below is a table summarizing crystallographic data for a representative precursor used in the synthesis of a complex heterocyclic system, illustrating the type of information obtained from an XRD experiment. mdpi.com
Table 1: Example Crystal Data for 4-Amino-5-indolyl-1,2,4-triazole-3-thione
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Volume (ų) | 2022.17(6) |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for separating, identifying, and quantifying components within a mixture. For a compound like this compound, various chromatographic techniques are essential for assessing its purity, analyzing reaction mixtures, and isolating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive polar compounds like diamines. Method development involves optimizing the stationary phase, mobile phase, and detection method to achieve efficient separation.
For the analysis of diamines, reversed-phase columns (e.g., C18) are commonly employed. researchgate.net A typical mobile phase consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. researchgate.netsielc.com To improve peak shape and retention of polar amines, ion-pairing agents or modifiers are often added to the mobile phase. For example, a method for separating 3,4-diaminopyridine (B372788) utilized a mobile phase containing sodium octanesulfonate and ammonium acetate (B1210297) at a low pH. researchgate.net Another method for analyzing diamines such as 1,4-diaminobutane (putrescine) used an aqueous solution of ammonium formate (B1220265) as a modifier. sielc.com
Detection can be achieved using various techniques. For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable. sielc.com Mass Spectrometry (ESI-MS) can also be coupled with HPLC to provide mass information for peak identification. sielc.comgoogle.com
Table 2: General HPLC Parameters for Diamine Analysis
| Parameter | Description | Example |
|---|---|---|
| Column | Stationary phase used for separation. | Primesep 200, 4.6 x 100 mm, 5 µm sielc.com or C18 bonded phase. researchgate.net |
| Mobile Phase | Solvent system that carries the analyte through the column. | Isocratic mixture of Water and Acetonitrile (MeCN) with an Ammonium formate (AmFm) buffer. sielc.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min. sielc.com |
| Detection | Method used to visualize the separated components. | Evaporative Light Scattering Detector (ELSD) sielc.com or UV detector. researchgate.net |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 3,4-Diaminobutan-1-ol is a polar molecule with multiple hydrogen-bonding groups (two amines and a hydroxyl group), making it non-volatile and unsuitable for direct GC analysis.
To overcome this limitation, derivatization is required. This chemical process converts the polar functional groups into less polar, more volatile moieties. For amino acids and related compounds, a common approach is the formation of N-heptafluorobutyryl isobutyl esters. nih.gov This two-step process first esterifies the carboxyl groups (not present in 3,4-diaminobutan-1-ol) and then acylates the amino groups. A similar strategy could be applied to 3,4-Diaminobutan-1-ol, where both the amino and hydroxyl groups would be acylated to produce a volatile derivative. This allows the compound to be vaporized and travel through the GC column for separation. Coupling the GC with a Mass Spectrometer (GC-MS) allows for the identification of the derivative based on its characteristic fragmentation pattern and retention time. nih.govnih.gov
Since 3,4-Diaminobutan-1-ol contains chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is specifically designed to separate these isomers, which is crucial for determining the enantiomeric excess (%ee) or purity of a stereoisomer. nsf.govacs.org There are two primary strategies for this separation.
The first is direct separation , which uses a Chiral Stationary Phase (CSP). These are GC or HPLC columns where the stationary phase itself is chiral. gcms.cz For GC, stationary phases containing derivatized cyclodextrins are commonly used to create the necessary stereoselective interactions to resolve enantiomers. gcms.cz For HPLC, a wide variety of CSPs are available based on polysaccharides, proteins, or other chiral selectors.
The second approach is indirect separation . This involves reacting the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be separated on standard, achiral chromatography columns (both GC and HPLC). nih.gov For example, a racemic alcohol can be esterified with a chiral acid to produce diastereomeric esters, which are then separable by standard HPLC on silica (B1680970) gel. nih.gov The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original sample.
Table 3: Strategies for Chiral Separation of Amines and Amino Alcohols
| Method | Principle | Stationary Phase | Application Example |
|---|---|---|---|
| Direct (Chiral GC) | Enantiomers interact differently with a chiral stationary phase. | Derivatized cyclodextrin (B1172386) macromolecules in a polysiloxane phase. gcms.cz | Separation of monoterpenes, amino acids, and other chiral molecules. gcms.cz |
| Indirect (HPLC) | A chiral analyte is converted into diastereomers with different physical properties. | Standard achiral phase (e.g., silica gel). nih.gov | Separation of diastereomeric amides or esters formed from a chiral amine/alcohol. nih.gov |
Electrochemical Methods for Redox Behavior Investigations
Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). This information is valuable for understanding a compound's electronic structure and its potential involvement in redox-based chemical or biological processes.
The direct electrochemical behavior of 3,4-Diaminobutan-1-ol is not extensively documented. However, the redox properties of metal complexes containing diimine and diamine ligands are an active area of research. mdpi.com In these studies, the diamine acts as a ligand, binding to a metal center (e.g., vanadium). The resulting complex is then analyzed by CV.
The cyclic voltammogram reveals the potentials at which redox events occur. These processes can be centered on the metal ion (e.g., V(IV)/V(V) oxidation) or on the ligand itself if it is "redox-active". mdpi.com For example, in studies of oxidovanadium(IV) complexes with certain diimine ligands, both metal-centered oxidation and ligand-based reduction processes were identified. mdpi.com By studying how the coordination of a diamino alcohol ligand affects the redox potentials of a metal complex, researchers can gain insight into the electronic donor/acceptor properties of the ligand.
Thermodynamic and Mechanistic Research Investigations
Enthalpy and Entropy of Formation Studies (Computational and Experimental)
The standard enthalpy of formation (ΔfH°) and standard entropy of formation (S°) are fundamental thermodynamic quantities that dictate the stability of a compound relative to its constituent elements in their standard states.
Computational Approaches: In the absence of direct experimental data for 3,4-Diaminobutan-1-ol (B3317887) dihydrochloride (B599025), computational chemistry serves as a powerful tool for estimating its thermochemical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., MP2) can be employed to predict the gas-phase enthalpy of formation. researchgate.netdtic.mil For instance, the B3LYP functional with a suitable basis set like 6-311++G(d,p) has been used to calculate the gas-phase geometries and energies of similar molecules. researchgate.net The standard enthalpy of formation in the gas phase can be calculated using isodesmic reactions or other theoretical protocols. dtic.mil A quantitative structure-property relationship (QSPR) model, which uses molecular descriptors, could also be used to predict the standard enthalpy of formation with a reported accuracy of R² = 0.9830 for a large set of diverse compounds. nih.gov
Experimental Determination: Experimentally, the enthalpy of formation of a solid compound like 3,4-Diaminobutan-1-ol dihydrochloride would typically be determined using combustion calorimetry. This technique involves measuring the heat of combustion of the compound in a bomb calorimeter. By applying Hess's Law and using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂, and HCl), the standard enthalpy of formation of the compound can be calculated. ni.ac.rs
While specific values for this compound are not available, the table below presents experimental standard enthalpies of formation for related butanol isomers, which can serve as a reference.
| Compound | Formula | State | ΔfH° (kJ/mol) |
| 1-Butanol | C₄H₁₀O | liquid | -327.3 ± 0.6 |
| 2-Butanol | C₄H₁₀O | liquid | -342.8 ± 0.7 |
| Data sourced from the NIST WebBook for butanol isomers. nist.govnist.gov |
The entropy of formation would be determined from heat capacity measurements down to absolute zero, which is a more involved experimental process.
Solution Thermodynamics of Protonation and Solvation (e.g., heat capacity measurements of related compounds)
The behavior of this compound in solution is governed by the thermodynamics of its protonation and solvation processes.
Protonation Thermodynamics: As a diamine, 3,4-Diaminobutan-1-ol has two amino groups that can be protonated. The basicity of these amines is influenced by electronic effects of the substituents and the degree of solvation of the protonated form. libretexts.org The protonation constants (pKa) are a measure of the equilibrium position of the protonation reaction. For aliphatic diamines, the pKa values are influenced by the solvent composition, with the logarithm of the protonation constants generally decreasing with an increasing methanol (B129727) content in methanol-water mixtures. researchgate.net
The enthalpy of protonation (ΔH°_prot) can be measured directly by solution calorimetry or determined from the temperature dependence of the pKa values. cdnsciencepub.comnih.gov For cycloalkylamines, it has been observed that the enthalpy of protonation becomes more negative with increasing ring size up to a certain point, indicating a stronger interaction. nih.gov The entropy of protonation (ΔS°_prot) provides insight into the ordering of the solvent molecules around the ion. A more negative entropy of protonation for larger ring amines has been attributed to steric hindrance to ionic solvation. nih.gov
Solvation Thermodynamics: The enthalpy of solvation (ΔH_solv) is the enthalpy change when a mole of a substance dissolves in a solvent. It can be measured using solution calorimetry, where the heat of solution is recorded as the solute dissolves in an excess of a solvent. nih.govresearchgate.netul.pt The solvation of protonated amines is a key factor in their basicity. libretexts.org Computational models, such as the SMD solvation model, can be used to calculate the solvation enthalpies and free energies of ions like the protonated form of 3,4-Diaminobutan-1-ol. ni.ac.rs
Heat Capacity Measurements: Heat capacity (Cp) measurements of solutions containing this compound would provide valuable information about the temperature dependence of its thermodynamic properties. For related alkanolamines, heat capacities have been measured using differential scanning calorimetry (DSC). researchgate.net Theoretical studies have also been conducted to determine the temperature-dependent heat capacity of protonation for various amines. researchgate.net
The table below shows the ideal gas heat capacity for 1-Butanol at different temperatures as a reference.
| Temperature (K) | Cp,gas (J/mol·K) |
| 298.15 | 108.03 ± 0.25 |
| 400 | 138.16 |
| 500 | 164.42 |
| Data sourced from the NIST WebBook for 1-Butanol. nist.gov |
Kinetic Studies of Reactions Involving this compound
Kinetic studies are essential for understanding the rates and mechanisms of reactions involving this compound. While no specific kinetic data for this compound were found, studies on related diamines provide a framework for the types of reactions and kinetic analyses that would be relevant.
For example, the kinetics of the polyamidation reaction between 1,4-diaminobutane (B46682) and dimeric fatty acids have been studied, revealing the reaction order and activation energy. Such studies are crucial for applications in polymer chemistry.
Reactions involving the amino groups, such as N-acylation or alkylation, would be expected. The presence of the hydroxyl group also allows for esterification or etherification reactions. The kinetics of these reactions would be influenced by factors such as temperature, concentration of reactants, and the choice of solvent.
Mechanistic Pathways of its Formation and Transformation
Formation: The synthesis of 3,4-Diaminobutan-1-ol would likely involve the introduction of amino and hydroxyl functionalities onto a butane (B89635) backbone. A plausible synthetic route could start from a precursor like aspartic acid or a related chiral molecule to control the stereochemistry. For instance, the synthesis of (S)-3,4-diaminobutanenitriles has been achieved starting from natural asparagine, which involves the introduction of an amino function via a Mitsunobu reaction or reductive amination. nih.gov A subsequent reduction of the nitrile group and protection/deprotection steps could yield the desired 3,4-Diaminobutan-1-ol. Another approach could involve the catalytic hydrogenation of a suitable dinitrile precursor in the presence of acetic anhydride, followed by hydrolysis, a method used for preparing other 1,4-diaminobutane derivatives. google.com The biosynthesis of related compounds like 1,4-diaminobutane (putrescine) in organisms like E. coli involves the optimization of cofactors such as NADPH and PLP. mdpi.com
Transformation and Degradation: The transformation and degradation of 3,4-Diaminobutan-1-ol would likely involve reactions of its functional groups. The amino groups can undergo oxidation, while the alcohol can be oxidized to an aldehyde or carboxylic acid. Intramolecular cyclization is also a possible degradation pathway, particularly under certain pH conditions, potentially forming a substituted pyrrolidine (B122466) or piperidine (B6355638) ring. Stress testing studies on similar molecules have shown that degradation can occur in solution through cyclization, epimerization, and subsequent hydrolysis. nih.gov The degradation pathways of complex organic molecules are often elucidated using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify intermediates and final products. nih.govresearchgate.netrsc.org Computational methods, such as density functional theory, can also be used to predict the most likely degradation pathways by identifying the most reactive sites in the molecule. researchgate.netnih.gov
Emerging Research Frontiers and Future Directions
Exploration of New Synthetic Pathways for Advanced Derivatives
The development of novel synthetic routes to access advanced derivatives of 3,4-diaminobutan-1-ol (B3317887) is a cornerstone of its evolving research landscape. While the core structure is valuable, its true potential lies in the ability to be elaborated into a diverse array of functional molecules. Current research efforts are focused on creating derivatives with tailored electronic and steric properties for specific applications.
One promising avenue is the asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines, which can be conceptually extended from methodologies used for other chiral diamines. nih.gov High-yielding Heck reactions of o-nitroaryl iodides can produce substrates for highly enantioselective rhodium-catalyzed asymmetric hydrogenation or Sharpless epoxidation, leading to intermediates that can be cyclized to form tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov
Another area of exploration is the synthesis of morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives. A one-pot strategy involving the tandem ring-opening of aziridines and epoxides has been demonstrated for the synthesis of enantiomerically pure disubstituted morpholines and 1,4-oxazepanes. researchgate.net This approach could be adapted to utilize 3,4-diaminobutan-1-ol as a key starting material. Furthermore, electrophile-induced cyclization of N-allyl-β-aminoalcohols, which are structurally analogous to derivatives of 3,4-diaminobutan-1-ol, has been shown to produce chiral morpholines. researchgate.net
The creation of bis-functionalized derivatives is also a significant area of interest. A three-component, solvent-free method for the synthesis of bis-α-aminophosphonate-modified butanes has been developed, offering a green and efficient route to novel derivatives. researchgate.net This methodology could be applied to 1,4-diaminobutane (B46682) derivatives to create compounds with potential applications in materials science and coordination chemistry.
Development of Novel Chiral Catalysts Based on 3,4-Diaminobutan-1-ol Dihydrochloride (B599025)
The vicinal diamine and amino alcohol motifs within 3,4-diaminobutan-1-ol make it an excellent candidate for development into a chiral ligand for asymmetric catalysis. Chiral 1,2-diamines and their derivatives are known to be effective ligands in a wide range of metal-catalyzed reactions. rsc.org
Recent advancements have seen the successful application of chiral diamine ligands in nickel-catalyzed enantioselective Michael additions to nitroalkenes, achieving good to excellent enantioselectivities. d-nb.info Similarly, chiral diamine derivatives have been employed as ligands for iridium-catalyzed asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantiomeric excess. researchgate.net The development of catalysts based on the 3,4-diaminobutan-1-ol scaffold could offer unique reactivity and selectivity in these and other transformations.
The synthesis of chiral 1,2-amino alcohol-containing compounds has been successfully achieved through ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, with enantioselectivities often exceeding 99% ee. acs.orgresearchgate.net This highlights the potential of amino alcohol ligands, a functionality present in 3,4-diaminobutan-1-ol, in facilitating highly stereoselective reactions.
The versatility of chiral diamine ligands is further demonstrated by their use in small molecule biomimetic asymmetric catalysis. nih.govchemrxiv.org These ligands have shown high reactivity and enantioselectivity in various reactions, including in aqueous media, which is a significant step towards green chemistry. nih.govchemrxiv.org
| Catalytic Application | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | Ruthenium-Diamine Complex | α-Ketoamines | Chiral 1,2-Amino Alcohols | >99% | acs.orgresearchgate.net |
| Michael Addition | Nickel-Diamine Complex | Malonates and Nitroalkenes | Chiral Adducts | Good to Excellent | d-nb.info |
| Asymmetric Transfer Hydrogenation | Iridium-Diamine Complex | Ketones | Chiral Alcohols | High | researchgate.net |
Computational Design of Functional Materials Incorporating the Scaffold
Computational chemistry is becoming an indispensable tool in the rational design of new functional materials. Methods such as Density Functional Theory (DFT) and molecular docking are being used to predict the properties and behavior of molecules before they are synthesized in the lab. For derivatives of 3,4-diaminobutan-1-ol, computational studies can provide valuable insights into their potential applications.
For instance, computational methods are used to perform conformational analysis of diamine systems to predict their relative basicity and preferred conformations. rti.org This information is crucial for designing catalysts and understanding their mechanism of action. Molecular mechanics, semiempirical, and ab initio methods can be employed to study the unprotonated, monoprotonated, and diprotonated forms of diamines. rti.org
Molecular modeling can also be used to interpret experimental results and understand structure-activity relationships. researchgate.net In the context of chiral 1,2-diaminophenylalkane platinum(II) anticancer derivatives, DFT calculations and resonant X-ray emission spectroscopy have been used to study their interactions with DNA and understand their structural properties. nih.gov Similar studies on derivatives of 3,4-diaminobutan-1-ol could guide the design of new therapeutic agents.
Computational studies are also instrumental in understanding the mechanism of catalytic reactions. For example, DFT calculations have been used to investigate the mechanism and origin of stereoselectivity in the copper-catalyzed reductive coupling of imines and allenamides to produce chiral 1,2-diamino synthons. acs.org
| Computational Method | Application | Insights Gained | Potential for 3,4-Diaminobutan-1-ol |
| Density Functional Theory (DFT) | Mechanistic Studies of Catalysis | Understanding reaction pathways and origins of stereoselectivity. acs.org | Design of more efficient and selective catalysts based on the diamine scaffold. |
| Molecular Mechanics (MM3) | Conformational Analysis | Prediction of stable conformations and relative basicity of diamines. rti.org | Understanding ligand-metal interactions and catalyst behavior. |
| Molecular Docking | Drug Design | Predicting binding affinities and modes of interaction with biological targets. | Design of novel therapeutic agents derived from 3,4-diaminobutan-1-ol. |
Integration with Flow Chemistry and Automated Synthesis Research
Flow chemistry is a rapidly growing field that offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform multi-step reactions in a continuous fashion. flinders.edu.au The integration of 3,4-diaminobutan-1-ol and its derivatives into flow chemistry platforms is a key area for future research.
The continuous flow synthesis of chiral amines is of particular importance due to their prevalence in active pharmaceutical ingredients (APIs). flinders.edu.au Flow chemistry enables precise control over reaction conditions, which is crucial for achieving high enantioselectivity. nih.gov Multi-step continuous-flow systems have been developed for the synthesis of APIs, natural products, and commodity chemicals, often incorporating in-line purification and spectroscopy for real-time monitoring and optimization. flinders.edu.au
Flow chemistry is also well-suited for handling hazardous reagents and intermediates. For example, the synthesis of diazonium salts, which are explosive, can be safely performed in a flow reactor where the hazardous intermediate is generated and consumed in a continuous stream. d-nb.info This approach could be used to safely perform a wider range of transformations on derivatives of 3,4-diaminobutan-1-ol.
The combination of flow chemistry with other enabling technologies, such as photochemistry and electrochemistry, opens up new possibilities for synthesis. nih.gov These integrated systems can be used to access novel chemical space and develop more efficient and sustainable synthetic routes.
Fundamental Studies on Chirality Transfer and Amplification Mechanisms
A deep understanding of how chirality is transferred and amplified at the molecular level is essential for the design of new stereoselective catalysts and materials. The chiral scaffold of 3,4-diaminobutan-1-ol provides an excellent platform for fundamental studies in this area.
One key area of investigation is the transfer of chirality from a chiral ligand to a metal center in a coordination complex. nih.gov The absolute configuration of the chiral ligand can direct the stereochemistry of the metal center, a phenomenon known as asymmetric induction. nih.gov This principle is fundamental to the design of many asymmetric catalysts.
Mechanistic studies, often aided by computational methods, are crucial for understanding the intricacies of chirality transfer. bioengineer.org For example, DFT calculations can be used to unravel the mechanistic underpinnings of stereoselectivity and chirality transfer in rearrangement reactions. bioengineer.org Such studies can reveal how localized point chirality can be converted into more complex forms of stereochemical information. bioengineer.org
The development of pluripotent chiral diamine catalysts that are effective in a range of mechanistically distinct reactions suggests that our understanding of chirality transfer is still evolving. nih.govchemrxiv.org Further fundamental studies on the behavior of chiral ligands like those derived from 3,4-diaminobutan-1-ol will undoubtedly lead to the discovery of new and more powerful methods for asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
